2-Hydroxy-4'-methylbenzophenone
Description
Significance and Research Context of 2-Hydroxy-4'-methylbenzophenone within Benzophenone (B1666685) Chemistry
The benzophenone scaffold is a ubiquitous structure found in numerous naturally occurring and synthetic molecules with diverse biological activities. nih.gov Benzophenones, in general, are recognized for their applications as photoinitiators, in perfumes, and in medicinal chemistry, with activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov
This compound distinguishes itself within this large family through the specific placement of its functional groups. The hydroxyl group at the 2-position can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing the molecule's conformation and photophysical properties. The methyl group on the second phenyl ring further modifies its electronic and steric characteristics.
Current research on this compound and its analogues often focuses on their potential as intermediates in the synthesis of more complex molecules and as building blocks for novel materials. For instance, related hydroxybenzophenones are utilized in the synthesis of polymeric ligands for creating metal-polymer complexes. sigmaaldrich.com
The preparation of this compound can be achieved through methods like the Friedel–Crafts acylation of m-cresol (B1676322) with benzoyl chloride. chemicalbook.com
Below is a table summarizing some of the key physical and chemical properties of this compound:
| Property | Value | Reference |
| CAS Number | 3098-18-8 | chemicalbook.comguidechem.comsigmaaldrich.com |
| Molecular Formula | C14H12O2 | guidechem.comsigmaaldrich.com |
| Molecular Weight | 212.24 g/mol | sigmaaldrich.com |
| Melting Point | 62-65°C | chemicalbook.com |
| Boiling Point | 234°C/15mmHg | chemicalbook.com |
| Appearance | White to yellow to green powder to crystal | chemicalbook.com |
| pKa | 8.05±0.35 (Predicted) | guidechem.com |
| λmax | 375nm (in Methanol (B129727) at pH 11) | chemicalbook.comguidechem.com |
Historical Development and Evolution of Research on Hydroxybenzophenone Analogues
The study of hydroxybenzophenone analogues has a rich history, initially driven by their utility as UV absorbers in various applications, including sunscreens and plastics. nih.govhuidziekten.nl A prominent example is 2-hydroxy-4-methoxybenzophenone (also known as oxybenzone (B1678072) or benzophenone-3), which has been extensively used as a sunscreen agent. nih.govhuidziekten.nlpatsnap.com Research into this and similar compounds has provided a foundational understanding of the photoprotective mechanisms of hydroxybenzophenones.
Over the years, the focus of research has expanded significantly. Early work often centered on the synthesis and basic characterization of these compounds. For example, methods for preparing 2-hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone (B1670367) have been developed and refined to improve yield and purity while reducing environmental impact. patsnap.comgoogle.com
More recently, research has delved into the nuanced biological activities and potential therapeutic applications of hydroxybenzophenone derivatives. Studies have explored their roles as inhibitors of various enzymes and their potential in areas such as cancer and neurodegenerative disease research. nih.gov The investigation into the metabolism and disposition of compounds like 2-hydroxy-4-methoxybenzophenone has also been a key area of study. nih.govpharmacompass.com
The evolution of analytical techniques has further propelled the research, allowing for more detailed characterization of these molecules. Spectroscopic data, such as that provided by the NIST WebBook for various benzophenone derivatives, is crucial for identifying and understanding their structural properties. nist.govnist.govnist.gov This historical progression from industrial applications to sophisticated biochemical and medicinal investigations highlights the enduring and evolving importance of hydroxybenzophenone analogues in chemical science.
Structure
3D Structure
Properties
CAS No. |
19434-30-1 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H12O2/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3 |
InChI Key |
CEVCYBWRNWZIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 4 Methylbenzophenone and Its Analogues
Classical Organic Synthesis Approaches
The foundational methods for constructing benzophenone (B1666685) frameworks have long been established in the annals of organic chemistry. These techniques, while traditional, are robust and continue to be fundamental in many synthetic laboratories.
Acylation Reactions in the Synthesis of Substituted Benzophenones
Acylation reactions are a cornerstone in the synthesis of ketones, including substituted benzophenones. A notable method for preparing hydroxyaryl ketones is the Fries rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com The acyl group from the ester migrates to the aromatic ring, primarily at the ortho and para positions. wikipedia.orgbyjus.com
The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and the solvent used. wikipedia.orgbyjus.com Lower temperatures tend to favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. wikipedia.orgbyjus.com This selectivity is crucial for directing the synthesis toward a specific isomer of a hydroxylated benzophenone. The use of non-polar solvents can also favor the ortho product, whereas polar solvents tend to yield more of the para product. byjus.com While historically significant and still used in some industrial processes, the harsh conditions and potential lack of complete selectivity have led chemists to explore alternative methods. youtube.com
The reaction is generally applicable to esters with stable acyl components, as highly substituted acyl groups can lead to lower yields. byjus.com The mechanism is thought to proceed through the formation of an acylium carbocation intermediate after the Lewis acid coordinates to the carbonyl oxygen of the ester. wikipedia.orgbyjus.com
Friedel-Crafts Acylation Strategies and Mechanistic Considerations
The Friedel-Crafts acylation is arguably the most prominent method for synthesizing benzophenones. blablawriting.netmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.combyjus.com For the synthesis of 2-Hydroxy-4'-methylbenzophenone, this would typically involve the reaction of a substituted phenol (B47542) with 4-methylbenzoyl chloride.
The mechanism of the Friedel-Crafts acylation proceeds in several steps. byjus.com First, the Lewis acid catalyst coordinates with the halogen of the acyl halide, which generates a highly electrophilic acylium ion (RCO⁺). masterorganicchemistry.combyjus.com This acylium ion is resonance-stabilized and acts as the electrophile in the subsequent attack on the aromatic ring. byjus.comyoutube.com The aromatic ring attacks the acylium ion, leading to the formation of a cyclohexadienyl cation intermediate, which temporarily disrupts the aromaticity of the ring. byjus.com Finally, a base removes a proton from the ring, restoring aromaticity and yielding the ketone product. masterorganicchemistry.combyjus.com The catalyst is regenerated in the process. byjus.com
A key advantage of the Friedel-Crafts acylation over the related Friedel-Crafts alkylation is that the acylium ion does not undergo rearrangement, which allows for the clean synthesis of specific ketone isomers. masterorganicchemistry.comyoutube.com However, the reaction requires at least stoichiometric amounts of the Lewis acid catalyst because both the starting material (if it's a phenol) and the product ketone can form complexes with the catalyst. organic-chemistry.org The reaction is also generally limited to aromatic compounds that are not strongly deactivated. byjus.com
Table 1: Comparison of Classical Synthesis Methods
| Feature | Fries Rearrangement | Friedel-Crafts Acylation |
|---|---|---|
| Reaction Type | Rearrangement of phenolic esters | Electrophilic aromatic substitution |
| Reactants | Phenolic ester, Lewis acid | Aromatic compound, acyl halide/anhydride, Lewis acid |
| Key Intermediate | Acylium carbocation | Acylium ion |
| Selectivity | Ortho/para, temperature and solvent dependent wikipedia.orgbyjus.com | Generally high, no rearrangements masterorganicchemistry.com |
| Catalyst | Stoichiometric amounts of Lewis or Brønsted acids organic-chemistry.org | At least stoichiometric amounts of Lewis acid organic-chemistry.org |
Advanced and Sustainable Synthetic Routes
In response to the growing need for environmentally benign chemical processes, new synthetic strategies for benzophenones have been developed. These methods focus on improving efficiency, reducing waste, and utilizing less hazardous materials.
Green Chemistry Methodologies in Benzophenone Synthesis
Green chemistry principles have been applied to the synthesis of benzophenones to create more sustainable processes. researchgate.net One approach involves the use of alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields. For instance, the oxidation of diphenylmethane (B89790) to benzophenone has been achieved with high yield in just 20 minutes under microwave irradiation using hydrogen peroxide as a clean oxidant and iron acetate (B1210297) as a catalyst. researchgate.net
The use of greener solvents is another key aspect of sustainable benzophenone synthesis. Research has demonstrated the photoreduction of benzophenone to benzopinacol (B1666686) using ethanol (B145695) as a renewable and less toxic solvent alternative. researchgate.net Furthermore, ionic liquids have been employed as both catalysts and solvents in Friedel-Crafts acylation reactions, offering advantages such as low volatility and potential for recycling. researchgate.net Deep eutectic solvents, another class of green solvents, have also been successfully used for the Friedel-Crafts acylation of aromatic compounds under microwave irradiation, leading to high yields in short reaction times. researchgate.net
Catalyst choice is also critical. The use of solid acid catalysts or more environmentally friendly Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) is being explored to replace the traditionally used aluminum chloride, which is corrosive and produces significant waste. researchgate.netresearchgate.net
Table 2: Examples of Green Synthesis Approaches for Benzophenones
| Method | Catalyst/Solvent | Key Advantage |
|---|---|---|
| Microwave-assisted oxidation | Iron acetate / Acetic acid | Rapid reaction time (20 min), high yield (87.7%) researchgate.net |
| Photoreduction in green solvent | Ethanol | Use of a renewable and less toxic solvent researchgate.net |
| Friedel-Crafts in ionic liquids | BmimCl–FeCl₃ | Dual catalyst-solvent system, higher catalytic activity researchgate.net |
| Friedel-Crafts in deep eutectic solvents | [CholineCl][ZnCl₂]₃ | Green solvent, high yields under microwave irradiation researchgate.net |
Chemo- and Regioselective Synthesis of Hydroxylated Benzophenone Derivatives
The synthesis of specific isomers of hydroxylated benzophenones requires precise control over the reaction's chemo- and regioselectivity. This is particularly important for producing compounds like this compound, where the hydroxyl and methyl groups must be in the correct positions.
One strategy to achieve regioselectivity in the synthesis of hydroxylated benzophenones is through a [3+3] cyclization reaction. A variety of 5-alkyl-2-hydroxy-benzophenones have been prepared regioselectively using a titanium tetrachloride (TiCl₄) mediated formal [3+3] cyclization of 1,3-bis(silyl enol ethers) with 2-alkyl-1,1,3,3-tetraethoxypropanes. nih.gov
Another approach involves the protection of the hydroxyl group of a phenol as a silyl (B83357) ether before performing a Friedel-Crafts acylation. google.com This prevents O-acylation and directs the reaction to the aromatic ring (C-acylation). The silyl protecting group is conveniently removed during the reaction work-up, directly yielding the C-acylated phenol. google.com
Furthermore, the choice of base in prenylation reactions of hydroxybenzophenones has been shown to control the outcome between C-prenylation and O-prenylation, demonstrating another level of chemoselectivity. tandfonline.com The development of catalytic systems that operate under mild conditions is also crucial for achieving high selectivity, as demonstrated by the use of sulfamic acid as a catalyst in the three-component coupling reaction to produce complex quinazoline (B50416) derivatives with high regioselectivity. nih.gov
Molecular Structure, Conformation, and Intermolecular Interactions
Conformational Analysis and Tautomerism in Solution and Solid State
While specific conformational analysis studies on 2-Hydroxy-4'-methylbenzophenone are not extensively detailed in the provided search results, general principles of related compounds can offer insights. The molecule possesses two rotatable bonds connecting the phenyl rings to the carbonyl group, allowing for a range of spatial orientations. The conformation will be influenced by steric hindrance between the aromatic rings and the electronic effects of the substituents.
In solution, the molecule likely exists as an equilibrium of different conformers, with the most stable conformation being the one that minimizes steric repulsion and maximizes stabilizing interactions. Tautomerism, the migration of a proton, is a potential phenomenon in this molecule. The enol form (the standard representation) can potentially tautomerize to a keto form. However, studies on similar compounds, such as N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine (B178648), have shown that the keto isomer is the stable form in the solid state. nih.gov This suggests that for this compound, the enol form is likely dominant, especially in the solid state, due to the stabilizing effect of the intramolecular hydrogen bond.
Table 1: Conformational and Tautomeric Data
| Property | Description |
| Rotatable Bonds | 2 (C-C=O and C-C-Ph) |
| Likely Solid-State Form | Enol form, stabilized by intramolecular hydrogen bonding. |
| Potential Tautomerism | Keto-enol tautomerism is possible but the enol form is generally more stable in similar structures. |
Role of Intramolecular Hydrogen Bonding in Molecular Architecture
A defining feature of this compound's molecular architecture is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) at the 2-position and the carbonyl group (C=O). This interaction plays a crucial role in dictating the molecule's conformation. nih.gov
This hydrogen bond creates a pseudo-six-membered ring, which significantly restricts the rotation around the single bond connecting the substituted phenyl ring to the carbonyl group. This chelation effect locks the molecule into a more planar and rigid conformation. The formation of this internal hydrogen bond has a profound effect on the molecule's properties. nih.gov For instance, by engaging the hydroxyl proton, it reduces its ability to participate in intermolecular hydrogen bonding. chemistryguru.com.sgyoutube.com
Crystal Structure Analysis of this compound and Related Systems
Specific crystallographic data for this compound was not found in the provided search results. However, analysis of related compounds provides a framework for understanding its likely solid-state structure. For example, the crystal structure of N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine reveals a monoclinic crystal system with the space group P2(1)/n. nih.gov This compound also exhibits an extended conformation in its central part. nih.gov
It is highly probable that in the crystalline state, this compound molecules would pack in a manner that maximizes van der Waals forces and potentially weak intermolecular interactions, while the dominant intramolecular hydrogen bond would be a key feature of each individual molecule within the crystal lattice.
Table 2: Crystallographic Data for a Related Compound (N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine) nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 7.3343(9) |
| b (Å) | 20.3517(9) |
| c (Å) | 10.1375(5) |
| α (°) | 90.00 |
| β (°) | 95.735(7) |
| γ (°) | 90.00 |
| Z | 4 |
Intermolecular Interactions and Aggregation Behavior
Due to the strong intramolecular hydrogen bond, the primary intermolecular forces governing the aggregation of this compound molecules are expected to be van der Waals forces, specifically dipole-dipole interactions and London dispersion forces. The presence of the polar carbonyl group and the aromatic rings contributes to these interactions.
The intramolecular hydrogen bond effectively "shields" the hydroxyl group, preventing it from forming strong intermolecular hydrogen bonds with neighboring molecules. chemistryguru.com.sg This is in contrast to its isomer, 4-hydroxy-4'-methylbenzophenone, where the hydroxyl group is positioned far from the carbonyl group, allowing for extensive intermolecular hydrogen bonding and resulting in different physical properties. chemistryguru.com.sgnih.gov The aggregation of this compound in the solid state would therefore be a result of the packing of these relatively non-polar, chelated molecules.
Electronic Absorption Spectroscopy: UV-Vis Characteristics
Vibrational Spectroscopy: Infrared and Raman Studies
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-hydroxy-5-methylbenzophenone, reveals characteristic absorption bands that can be inferred to be present in this compound as well. nist.gov Key expected vibrational modes would include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
C=O stretching: A strong absorption band around 1630-1680 cm⁻¹, characteristic of the benzophenone (B1666685) carbonyl group.
C-H stretching (aromatic and aliphatic): Peaks typically observed between 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=C stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
The NIST WebBook provides an IR spectrum for 2-hydroxy-5-methylbenzophenone, which can serve as a reference for the expected spectral features of its isomers. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound was not found, analysis of a similar compound, 4-Methylbenzophenone (B132839), shows characteristic Raman shifts. chemicalbook.com These would likely include strong signals corresponding to the aromatic ring breathing modes and the carbonyl stretching vibration.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. youtube.com For instance, the protons on the phenyl ring attached to the hydroxyl group will have different chemical shifts compared to those on the tolyl ring. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration. The methyl group protons would appear as a sharp singlet. For comparison, the ¹H NMR spectrum of the related compound 4'-Hydroxy-2'-methylacetophenone shows distinct signals for its aromatic and methyl protons. chemicalbook.comdocbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon typically appears at a downfield chemical shift (around 190-200 ppm). The carbons of the aromatic rings would resonate in the region of 110-160 ppm, with the carbon attached to the hydroxyl group showing a characteristic downfield shift. The methyl carbon would appear at a much higher field (around 20-30 ppm). While a specific spectrum for this compound is not available, data for related compounds like 4-Hydroxy-4'-methylbenzophenone and 2-Hydroxy-5-methylbenzophenone can provide expected chemical shift ranges. nih.govnih.gov
Mass Spectrometry and Predicted Collision Cross Section Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₁₄H₁₂O₂, corresponding to a molecular weight of 212.24 g/mol . sigmaaldrich.com
The fragmentation pattern in the mass spectrum provides structural information. For benzophenones, characteristic fragments often arise from the cleavage of the bond between the carbonyl group and the phenyl rings.
Predicted Collision Cross Section (CCS) Analysis: Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size and shape, providing a collision cross section (CCS) value. While experimental CCS data for this compound is not available, computational methods can predict these values. rsc.orgnih.govnih.gov These predictions are valuable for identifying unknown compounds in complex mixtures by providing an additional data point for confirmation alongside mass-to-charge ratio and retention time. nih.gov The prediction of CCS values can be achieved through methods that utilize 2-D molecular descriptors, offering a high-throughput alternative to more time-consuming 3-D structure-based calculations. rsc.orgnih.gov
Advanced Chromatographic and Extraction Methods for Benzophenone Derivatives
The analysis of benzophenone derivatives in various samples often requires efficient extraction and separation techniques to isolate them from the matrix and from each other.
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The compound is first separated based on its boiling point and interaction with the stationary phase of the GC column, and then detected and identified by the mass spectrometer.
A study on the analysis of benzophenone and 4-methylbenzophenone in breakfast cereals utilized ultrasonic extraction followed by solid-phase extraction (SPE) for cleanup, with final analysis by GC-MS. nih.gov This method demonstrated high sensitivity, with a limit of detection (LOD) of 2 µg/kg. nih.gov Another approach for analyzing benzophenone and 4-hydroxybenzophenone (B119663) in breakfast cereal employed a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis, which proved to be a faster alternative to traditional liquid-liquid extraction. thermofisher.com
Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of less volatile and thermally labile compounds. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers high sensitivity and selectivity for the determination of benzophenone derivatives in complex matrices like food samples. mdpi.comnih.gov
A validated method for the simultaneous analysis of benzophenone and nine of its derivatives in packaged cereal-based foods involved solid-liquid extraction (SLE) followed by UHPLC-MS/MS. mdpi.comnih.gov This method achieved low limits of detection, ranging from 0.02 to 4.2 ng/g in pastries and 0.02 to 2 ng/g in rice and noodles. nih.gov The use of stable isotope-labeled internal standards in such methods helps to ensure accurate quantification. mdpi.com
Spectroscopic Characterization and Advanced Analytical Techniques
Advanced Analytical Techniques
The detection and quantification of trace levels of 2-Hydroxy-4'-methylbenzophenone in various matrices are critical for environmental monitoring and understanding its distribution. Microextraction techniques have emerged as powerful tools for the preconcentration of analytes from dilute solutions, offering advantages such as high enrichment factors, low solvent consumption, and simplicity of operation. Among these, dispersive liquid-liquid microextraction (DLLME) is a prominent method.
Dispersive liquid-liquid microextraction is a miniaturized sample preparation technique based on a ternary solvent system. In a typical DLLME procedure, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) is rapidly injected into an aqueous sample containing the analyte of interest. This injection creates a cloudy solution, where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, maximizing the surface area for efficient mass transfer of the analyte from the aqueous phase to the extraction solvent. Following extraction, the two phases are separated by centrifugation, and the enriched analyte in the sedimented phase is collected for analysis by a suitable instrumental method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
While the application of DLLME has been successfully demonstrated for a variety of benzophenone (B1666685) derivatives in environmental water samples, specific research detailing the use of DLLME or other microextraction techniques for the trace analysis of this compound is not extensively documented in the available scientific literature. However, the principles of the technique, as applied to structurally similar compounds like 2-hydroxy-4-methoxybenzophenone and other hydroxylated benzophenones, provide a strong basis for its potential applicability.
For instance, studies on related benzophenones have optimized several key parameters of the DLLME process to achieve high extraction efficiency and low detection limits. These parameters include the type and volume of the extraction and disperser solvents, the pH of the sample, and the effect of salt addition.
A hypothetical application of DLLME for the trace analysis of this compound would involve the systematic optimization of these parameters. The choice of extraction solvent is crucial and is typically a dense organic solvent like chloroform (B151607) or carbon tetrachloride. The disperser solvent, commonly acetone (B3395972) or acetonitrile, must be miscible with both the aqueous sample and the extraction solvent. The sample pH would need to be adjusted to ensure that this compound is in its neutral form to facilitate its partitioning into the organic extraction solvent. The addition of salt can enhance the extraction efficiency by increasing the ionic strength of the aqueous phase, thereby reducing the solubility of the analyte and promoting its transfer to the extraction solvent.
Following the extraction and preconcentration by DLLME, the extract containing this compound would be analyzed, for example, by GC coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The development and validation of such a method would involve assessing its linearity, precision, accuracy, and determining the limit of detection (LOD) and limit of quantification (LOQ).
Photophysics and Excited State Dynamics of 2 Hydroxy 4 Methylbenzophenone
Excited State Formation and Decay Pathways
Upon absorption of UV radiation, 2-hydroxy-4'-methylbenzophenone is promoted to an electronically excited state. The subsequent de-excitation process involves a series of rapid and efficient pathways that are crucial for its photostabilizing properties. These pathways include transitions between singlet and triplet excited states and a critical intramolecular proton transfer event.
Singlet and Triplet State Characterization
The initial photoexcitation of this compound populates the first excited singlet state (S1). This state is characterized by a ππ* electronic configuration. From the S1 state, the molecule can undergo several processes: fluorescence, intersystem crossing to the triplet manifold, or excited-state intramolecular proton transfer (ESIPT). The triplet state (T1) is a key intermediate in the photochemistry of many benzophenone (B1666685) derivatives. The energy difference between the singlet and triplet states is a critical parameter that influences the efficiency of intersystem crossing.
Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena
A hallmark of 2-hydroxybenzophenone (B104022) derivatives is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast process involves the transfer of the phenolic proton to the carbonyl oxygen, forming a transient keto-tautomer in the excited state.
Proton Transfer Kinetics and Energetics in Excited States
The ESIPT process in this compound is exceptionally fast, occurring on a sub-picosecond timescale, often within tens to hundreds of femtoseconds. chemrxiv.org This rapid transfer is driven by a significant increase in the basicity of the carbonyl oxygen and the acidity of the phenolic proton upon electronic excitation. The formation of the excited keto-tautomer is energetically favorable. This transient species plays a pivotal role in the rapid dissipation of the absorbed energy. Following its formation, the keto-tautomer can undergo non-radiative decay back to the ground state of the original enol form, releasing the excess energy as heat. This cyclic process effectively converts UV radiation into harmless thermal energy, preventing photodegradation.
Influence of Substituents and Solvent Environment on ESIPT
The efficiency and dynamics of the ESIPT process can be modulated by the presence of substituents on the aromatic rings and by the surrounding solvent environment. Electron-donating or -withdrawing groups can alter the electron density distribution in the molecule, thereby influencing the acidity of the proton donor and the basicity of the proton acceptor. researchgate.net For instance, the methyl group at the 4'-position in this compound can have a subtle electronic effect on the ESIPT process. The polarity and hydrogen-bonding capability of the solvent can also impact the stability of the enol and keto forms and the kinetics of the proton transfer.
Time-Resolved Spectroscopic Investigations (e.g., Femtosecond Transient Absorption)
The intricate and ultrafast nature of the excited-state dynamics of this compound necessitates the use of time-resolved spectroscopic techniques with high temporal resolution. Femtosecond transient absorption spectroscopy is a powerful tool for directly observing the formation and decay of the transient species involved in the photophysical pathways.
Photosensitization and Radical Generation Pathways
Upon absorption of ultraviolet (UV) radiation, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Like other benzophenones, it is expected to undergo rapid and efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁). bgsu.edu This triplet state is relatively long-lived and possesses a biradical character, making it the primary species responsible for the compound's photosensitizing activity. collectionscanada.gc.cabgsu.edu
The photosensitization and radical generation pathways for this compound can proceed through two main, competing mechanisms, largely inferred from detailed studies on analogous compounds like 4-hydroxybenzophenone (B119663). collectionscanada.gc.caresearchgate.net
Hydrogen Abstraction by the Carbonyl Group (Type I Mechanism): The excited triplet state of the benzophenone moiety is a potent hydrogen abstractor. It can react with a suitable hydrogen donor (often denoted as R-H), such as the solvent or other organic molecules, to form a ketyl radical and a substrate radical (R•). This process is a hallmark of benzophenone photochemistry. collectionscanada.gc.califescienceglobal.com The resulting ketyl radical is a key intermediate that can initiate further reactions.
Hydrogen Donation from the Phenolic Group: The phenolic hydroxyl group (-OH) provides an alternative reaction pathway. The molecule can act as a hydrogen donor, particularly to other radical species or in oxidative environments, to form a phenoxyl radical. collectionscanada.gc.ca The formation of this phenoxyl radical has been observed in related hydroxybenzophenones and represents a significant pathway in their photochemistry. collectionscanada.gc.ca
The surrounding environment, particularly the solvent, plays a critical role in determining which pathway is favored. In aprotic solvents, the triplet state is more likely to participate in hydrogen abstraction reactions. researchgate.net Conversely, in protic solvents like water, deprotonation of the excited phenolic group can occur, which may inhibit the typical radical-generating photoreactivity. researchgate.net
Furthermore, the triplet state of this compound can transfer its energy to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂), a key mediator in Type II photosensitization pathways. This process is known to occur with other hydroxybenzophenones and contributes to their potential to induce photo-oxidative damage. researchgate.net
Table 1: Key Radical Intermediates in the Photochemistry of this compound (Inferred from Analogue Studies)
| Radical Species | Formation Pathway | Chemical Role |
| Ketyl Radical | Hydrogen abstraction by the excited triplet carbonyl group from a donor molecule. | A primary radical that can lead to reduction products or initiate other radical reactions. |
| Phenoxyl Radical | Hydrogen donation from the phenolic hydroxyl group to an acceptor. | A relatively stable radical that can participate in oxidative coupling or other termination reactions. |
Photoreactivity and Photodegradation Mechanisms
The photoreactivity of this compound is a direct consequence of the radical species it generates upon UV irradiation. The ultimate fate of the molecule and its degradation pathways are highly dependent on the reaction conditions, including the solvent, pH, and the presence of oxygen or other reactive species.
Solvent-Dependent Reactivity:
In aprotic solvents (e.g., acetonitrile): The excited triplet state is relatively stable and can act as a photosensitizer. Studies on 4-hydroxybenzophenone show that in acetonitrile, it is fluorescent and can sensitize the formation of singlet oxygen. researchgate.net
Photodegradation: While 2-hydroxybenzophenones are incorporated into products for their UV-absorbing and photostabilizing properties, they are not completely immune to degradation. The very mechanisms that allow them to dissipate UV energy can also lead to their slow breakdown over time.
The photodegradation of related benzophenone UV filters, such as 2-hydroxy-4-methoxybenzophenone (oxybenzone, BP-3), has been shown to be relatively slow under direct photolysis in water, indicating a degree of photostability. researchgate.net However, their degradation can be significantly accelerated by advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH). core.ac.uk These radicals can attack the aromatic rings, leading to hydroxylation and eventual ring-opening, forming smaller, more oxidized byproducts. core.ac.uk
The presence of this compound can also influence the photodegradation of other substances. As a photosensitizer, it can accelerate the degradation of co-existing compounds in a formulation or in the environment. lifescienceglobal.com For example, benzophenone is known to increase the rate of photo-oxidation in polystyrene films. lifescienceglobal.com
Table 2: Factors Influencing the Photoreactivity and Degradation of this compound
| Factor | Influence | Mechanism |
| Solvent Polarity/Proticity | High | Determines the dominant excited-state pathway (hydrogen abstraction vs. deprotonation). |
| Oxygen Concentration | High | Facilitates the formation of singlet oxygen (Type II photosensitization) and other reactive oxygen species. |
| pH | High | Affects the protonation state of the phenolic group, influencing excited-state dynamics and solubility. |
| Presence of H-donors | High | Promotes the formation of ketyl radicals through the Type I mechanism. |
Computational and Theoretical Chemistry Studies of 2 Hydroxy 4 Methylbenzophenone
Computational and theoretical chemistry provide powerful tools to investigate the molecular properties and behavior of 2-hydroxy-4'-methylbenzophenone at an atomic level. These methods offer insights into its electronic structure, photophysical processes, and the relationship between its structure and functional properties, which are often difficult to probe experimentally.
Applications in Advanced Materials Science
Mechanisms of UV Absorption and Light Stabilization in Polymeric Materials
2-Hydroxy-4'-methylbenzophenone and its derivatives are widely utilized as UV stabilizers in plastics, coatings, and other polymeric materials. nih.gov Their primary function is to absorb UV radiation and prevent it from initiating degradation reactions within the polymer matrix.
The effectiveness of 2-hydroxybenzophenone (B104022) derivatives as photostabilizers lies in their ability to undergo a reversible keto-enol tautomerization. ias.ac.in Upon absorption of UV radiation, the molecule is excited to a higher energy state. This excess energy is then dissipated through a rapid, radiationless process involving the transfer of a proton from the hydroxyl group to the carbonyl oxygen. This creates an unstable keto tautomer, which quickly reverts to the original enol form, releasing the absorbed energy as heat. This efficient cycle of energy dissipation protects the polymer from the damaging effects of UV light. nih.gov
The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl group is a key structural feature that facilitates this energy dissipation mechanism. nih.gov This process is highly efficient and can be repeated numerous times without significant degradation of the stabilizer itself, providing long-lasting protection to the host material.
In addition to their primary role as UV absorbers, some benzophenone (B1666685) derivatives can also function as radical scavengers. While the primary mechanism of photostabilization for 2-hydroxybenzophenones is energy dissipation, the phenolic hydroxyl group can, under certain conditions, donate a hydrogen atom to quench reactive free radicals that may have formed in the polymer. collectionscanada.gc.ca These free radicals are often the initiators of chain reactions that lead to polymer degradation, such as chain scission and cross-linking.
Integration of this compound in Polymer Systems
For effective and long-lasting UV protection, it is crucial that the UV stabilizer is well-integrated and remains within the polymer matrix. Two main strategies are employed for incorporating this compound and its derivatives into polymers: covalent grafting and non-covalent incorporation. researchgate.net
To overcome issues of migration and leaching of the UV stabilizer from the polymer, covalent grafting has emerged as a robust method. researchgate.net This involves chemically bonding the benzophenone moiety to the polymer backbone. One common approach is to synthesize a polymerizable derivative of 2-hydroxybenzophenone, such as 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA). researchgate.net This monomer can then be copolymerized with other monomers to create a polymer with the UV stabilizer permanently integrated into its structure. researchgate.net
Another technique involves reacting a functionalized benzophenone, like 2-hydroxy-4(2,3-epoxypropoxy)-benzophenone (HEPBP), with a polymer or with monomers that can react with the epoxy group, such as anhydrides, to form a polyester (B1180765) with the UV-absorbing group attached. researchgate.net These methods ensure that the stabilizer is not lost over time due to environmental factors, providing durable photostabilization.
The more traditional and simpler method of incorporating UV stabilizers is through non-covalent dispersion. nih.gov This involves physically blending the this compound powder into the polymer melt or a solution of the polymer. The effectiveness of this method depends on the solubility and compatibility of the stabilizer with the polymer matrix. Good dispersion is essential to ensure uniform protection throughout the material.
However, a significant drawback of non-covalent incorporation is the potential for the stabilizer to migrate to the surface of the material and be lost through leaching or volatilization, especially at elevated temperatures or when in contact with solvents. This can lead to a reduction in the long-term UV stability of the polymer. The choice between covalent and non-covalent methods often depends on the specific application, the required durability, and cost considerations.
Optoelectronic Applications of Benzophenone Derivatives
The photophysical properties of benzophenone derivatives also make them interesting candidates for optoelectronic applications. Their ability to absorb UV light and their potential for modification to tune their electronic properties are key advantages. While research in this area is ongoing, some benzophenone derivatives have been investigated for their use in devices such as organic light-emitting diodes (OLEDs) and as components in photo-responsive materials. The core benzophenone structure can be functionalized with various groups to alter its absorption and emission characteristics, opening up possibilities for its use in a range of optoelectronic technologies.
Thermally Activated Delayed Fluorescence (TADF) Systems
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs, leading to significantly enhanced efficiency. nih.govnih.gov Materials capable of TADF typically possess a small energy gap between their lowest singlet and triplet excited states, enabling reverse intersystem crossing from the triplet to the singlet state, followed by fluorescence. nih.gov This process is crucial for developing highly efficient, metal-free OLED emitters. elsevierpure.com
The molecular architecture required for efficient TADF usually involves distinct electron-donating and electron-accepting moieties within the same molecule. elsevierpure.comnih.gov A review of the current scientific literature indicates that this compound is not typically employed in TADF systems. Its electronic structure is not optimized for the efficient reverse intersystem crossing that characterizes TADF materials.
Photoinitiator Chemistry and Photopolymerization Processes
Benzophenone and its derivatives are well-established as Type II photoinitiators, which are crucial components in ultraviolet (UV) curing and photopolymerization processes. nih.govnih.gov These processes are used in a wide range of applications, including coatings, inks, adhesives, and 3D printing. nih.govchemrxiv.org Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited molecule then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals that initiate the polymerization of monomers and oligomers, such as acrylates. nih.govresearchgate.net
Given that this compound is a derivative of benzophenone, it is expected to exhibit photoinitiating activity. The presence of the benzophenone core structure allows it to absorb UV radiation and initiate the radical polymerization process. Polymeric photoinitiators based on benzophenone have been synthesized to improve compatibility and reduce migration in cured materials. researchgate.net While specific studies detailing the efficiency and reaction kinetics of this compound as a photoinitiator are not extensively covered in the available literature, its structural analogy to known benzophenone photoinitiators suggests its potential in this field.
Complexation Chemistry with Metal Ions and Polychelates
The 2-hydroxy-benzoyl functional group present in this compound provides a site for the coordination of metal ions, leading to the formation of metal complexes and polychelates. While direct studies on this compound are limited, research on the closely related compound, 2-hydroxy-4-methoxybenzophenone, provides significant insight into this chemical behavior.
A study on the synthesis of mixed ligand complexes involved the reaction of a Schiff base derived from 2-hydroxy-4-methoxybenzophenone and aniline, with 2-aminophenol (B121084) as a co-ligand. ijese.org This resulted in the formation of stable complexes with various divalent metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). ijese.org In these complexes, the Schiff base acts as a bidentate ligand, coordinating to the metal ion through the azomethine nitrogen and the deprotonated phenolic oxygen. ijese.org The co-ligand, 2-aminophenol, also coordinates in a bidentate manner via its amine nitrogen and deprotonated phenolic oxygen, resulting in stable five- and six-membered chelate rings around the central metal ion. ijese.org
The formation of these complexes is confirmed by various spectroscopic and analytical techniques, including IR, UV-Vis, and FAB-Mass spectrometry. ijese.org The infrared spectra of the complexes show a shift in the characteristic vibrational frequencies of the C=N and O-H groups upon coordination to the metal ion, confirming the involvement of these groups in bonding. ijese.org
Table 1: Spectroscopic Data for Mixed Ligand Complexes Derived from a 2-Hydroxy-4-methoxybenzophenone Schiff Base
| Metal Ion | Molar Mass of Complex (g/mol) | Key IR Bands (cm⁻¹) ν(M-O) | Key IR Bands (cm⁻¹) ν(M-N) |
|---|---|---|---|
| Mn(II) | 508.93 | 425 - 462 | 546 - 580 |
| Co(II) | 512.93 | 425 - 462 | 546 - 580 |
| Ni(II) | 512.69 | 425 - 462 | 546 - 580 |
| Cu(II) | 517.54 | 425 - 462 | 546 - 580 |
| Zn(II) | 519.38 | 425 - 462 | 546 - 580 |
Data derived from studies on 2-hydroxy-4-methoxybenzophenone. ijese.org
This ability to form stable chelates suggests that this compound could similarly be used as a precursor for synthesizing metal complexes and polychelates with potential applications in catalysis, materials science, and biological systems.
Derivatization and Structure Activity/property Relationship Studies
Synthesis of Novel 2-Hydroxy-4'-methylbenzophenone Derivatives
The synthesis of novel derivatives from a parent molecule like this compound is a fundamental step in exploring its potential. While specific studies on the derivatization of this compound are not extensively documented in publicly available literature, the synthetic routes applied to structurally similar 2-hydroxybenzophenones, such as 2,4-dihydroxybenzophenone (B1670367), provide a clear blueprint for potential modifications. These reactions primarily target the hydroxyl and phenyl groups to introduce new functionalities.
Common synthetic strategies that can be applied to create derivatives of this compound include:
Etherification: The phenolic hydroxyl group is a prime site for modification. Reaction with various alkyl halides or sulfates can introduce new ether linkages. For instance, reacting the parent compound with octyl chloride in the presence of a base can yield an alkoxy derivative. This modification is known to improve compatibility with non-polar polymer matrices and reduce volatility kyoto-u.ac.jp.
Sulfonation: Treatment with chlorosulfonic acid can introduce a sulfonic acid group onto one of the phenyl rings, typically at the 5-position. This can dramatically increase the water solubility of the molecule, creating derivatives suitable for use in aqueous formulations or as water-soluble UV filters kyoto-u.ac.jp.
Polymerizable Derivatives: To permanently incorporate the UV-absorbing properties into a polymer chain, polymerizable groups can be attached. A common method involves reacting the hydroxyl group with a molecule like N-(hydroxymethyl)acrylamide in sulfuric acid. This creates a derivative with a reactive vinyl group, capable of co-polymerizing with other monomers to form light-stabilized polymers kyoto-u.ac.jp. This covalent bonding prevents the UV absorber from leaching out of the material over time.
A general scheme for these derivatizations, based on known chemistry of related benzophenones, is presented below.
| Reaction Type | Reagents | Potential Product | Purpose of Derivatization |
| Etherification | Alkyl Halide (e.g., Octyl Chloride), Base (e.g., KOH) | 2-(alkoxy)-4'-methylbenzophenone | Increase polymer compatibility, reduce volatility |
| Sulfonation | Chlorosulfonic Acid (ClSO₃H) | 2-hydroxy-4'-methyl-5-sulfonic acid benzophenone (B1666685) | Increase water solubility |
| Polymerization | N-(hydroxymethyl)acrylamide, H₂SO₄ | 2-(acrylamidomethyl)-4'-methylbenzophenone | Create a polymerizable UV absorber |
Impact of Substituent Effects on Photophysical Properties
The primary function of this compound and its derivatives is to absorb harmful UV radiation. The efficiency and range of this absorption are dictated by the molecule's electronic structure, which can be precisely altered by adding different substituents. The core mechanism of UV absorption in 2-hydroxybenzophenones involves the formation of an intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. Upon absorbing UV energy, this proton is transferred to the carbonyl oxygen, forming an excited-state keto-enol tautomer that dissipates the energy as heat before returning to its ground state mdpi.com.
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or alkoxy (-OR) can donate electron density to the aromatic system. When placed on the rings, particularly at positions ortho or para to the carbonyl group, they can cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption peak (λmax). This extends the UV protection range mdpi.com.
Electron-Withdrawing Groups (EWGs): Groups like halogens (-Br, -Cl) or sulfonic acid (-SO₃H) can also modulate the absorption spectrum. For example, studies on the closely related 2,4-dihydroxybenzophenone have shown that adding a bromine atom at the 4'-position can shift the λmax to a longer wavelength compared to the unsubstituted parent molecule mdpi.com.
Extension of Conjugation: Introducing groups that extend the conjugated π-system of the molecule, such as a benzyloxy group, can enhance UV absorption intensity and broaden the absorption range further into the UVA region hpu2.edu.vn.
The following table, based on data from studies on analogous 2,4-dihydroxybenzophenone derivatives, illustrates the potential impact of substituents on the maximum UV absorption wavelength (λmax) mdpi.com.
| Substituent at 4'-position | Example Compound Structure | λmax (nm) | Effect on Absorption |
| -H (parent) | 2,4-dihydroxybenzophenone | 322.0 | Baseline |
| -Br | 2,4-dihydroxy-4'-bromobenzophenone | 327.4 | Bathochromic Shift (Red Shift) |
| -Cl | 2,4-dihydroxy-4'-chlorobenzophenone | 325.2 | Bathochromic Shift (Red Shift) |
| -OH | 2,4,4'-trihydroxybenzophenone | 326.6 | Bathochromic Shift (Red Shift) |
This data strongly suggests that similar derivatization of this compound would allow for the precise tuning of its UV absorption profile to meet specific protection requirements.
Tuning Material Performance through Chemical Modifications
The ultimate goal of synthesizing novel this compound derivatives is to improve their performance in practical applications, primarily as light stabilizers for materials like plastics, coatings, and cosmetics nih.gov. Chemical modifications directly translate into enhanced material properties.
Improved Compatibility and Permanence: A significant challenge with UV absorbers is their tendency to migrate to the surface or leach out of the host material over time, reducing long-term effectiveness. As mentioned, creating alkoxy derivatives with long alkyl chains increases compatibility with polymers like polyolefins, while synthesizing polymerizable derivatives ensures the UV absorber is covalently bonded into the polymer matrix, offering a permanent solution to leaching kyoto-u.ac.jp.
Enhanced Photoprotection: By tuning the photophysical properties as described in the previous section, derivatives can be designed to offer broader or stronger UV protection. For instance, a derivative with a red-shifted λmax can provide better shielding against long-wave UVA radiation, which is crucial for preventing the degradation of many polymers and protecting human skin mdpi.com.
Specialized Applications: Derivatization can adapt the molecule for entirely new environments. The synthesis of water-soluble quaternary ammonium (B1175870) derivatives of 2,4-dihydroxybenzophenone has been shown to be effective in preventing the photodegradation of pesticides in aqueous solutions nih.gov. A similar modification to this compound could yield derivatives suitable for protecting active ingredients in agricultural or cosmetic formulations that are water-based.
These structure-property relationships demonstrate that through thoughtful chemical design, the performance of this compound can be significantly enhanced, leading to more durable and effective light-stabilized materials.
Future Research Directions and Emerging Trends
Development of Next-Generation UV Absorbers and Light Stabilizers
The primary application of 2-Hydroxy-4'-methylbenzophenone is as a UV absorber. Future research in this area is centered on creating more robust and efficient light stabilizers. A significant trend is the development of multifunctional stabilizers that offer more than just UV protection. mdpi.com The modification of the basic benzophenone (B1666685) structure is a key strategy. For instance, creating derivatives of this compound with higher molecular weights is a promising direction. This can be achieved by creating polymeric or oligomeric forms of the UV absorber, a trend seen with other benzophenones. researchgate.net Such modifications aim to improve compatibility with polymer matrices and reduce migration, which is a critical factor in applications like food packaging and medical devices.
Another avenue of research is the synthesis of benzophenone derivatives with enhanced photostability and broader UV absorption ranges. By introducing different functional groups to the benzophenone skeleton, researchers can fine-tune the absorption spectrum to cover a wider range of UV-A and UV-B radiation. mdpi.com The goal is to develop "greener" or more sustainable UV absorbers that are biodegradable or derived from renewable resources, aligning with the growing global emphasis on environmentally friendly chemical products. The development of such next-generation stabilizers will likely involve innovative synthetic pathways that are more efficient and produce fewer byproducts. google.com
Exploration of Novel Optoelectronic Applications
Beyond its traditional role, the benzophenone core, a key feature of this compound, is gaining attention for its potential in optoelectronic devices. The benzophenone framework is recognized for its efficient intersystem crossing (ISC) capability, which is a crucial property for materials used in Organic Light-Emitting Diodes (OLEDs). mdpi.com This characteristic makes benzophenone derivatives attractive as host materials or as acceptor units in thermally activated delayed fluorescence (TADF) emitters. mdpi.com
Future research will likely explore how the specific substitution pattern of this compound can be leveraged for these applications. The hydroxyl and methyl groups can be modified to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge transport and emission in OLEDs. mdpi.com The inherent thermal stability of many benzophenone derivatives is another advantage for the longevity of electronic devices. mdpi.com Researchers may investigate the synthesis of novel derivatives of this compound with tailored electronic properties for use as organic semiconductors.
Advanced Computational Methodologies for Predictive Design
The development of new materials is increasingly being accelerated by advanced computational methods. In the context of this compound, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predictive design. nih.gov These methods allow for the in-silico investigation of the photophysical properties of existing and hypothetical benzophenone derivatives. nih.govacs.org
Researchers can use computational models to understand the relationship between the molecular structure of a benzophenone derivative and its UV absorption characteristics. nih.gov For example, DFT calculations can predict how different substituents on the benzophenone core will affect the maximum absorption wavelength and the efficiency of energy dissipation. acs.org This predictive capability can guide synthetic efforts, saving time and resources by prioritizing the synthesis of molecules with the most promising properties. Future work will likely involve the development of more accurate and efficient computational models to screen large libraries of virtual compounds based on the this compound scaffold for specific applications, ranging from improved UV absorbers to novel optoelectronic materials.
Integration with Nanomaterials for Enhanced Performance
An emerging trend in materials science is the creation of composites that combine organic molecules with inorganic nanomaterials to achieve synergistic effects. The integration of this compound with various nanomaterials is a promising area of future research. For instance, incorporating this UV absorber into polymer nanocomposites containing nanoparticles like titanium dioxide (TiO₂) or zinc oxide (ZnO₂) could lead to materials with superior UV-shielding capabilities. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-Hydroxy-4'-methylbenzophenone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a methyl-substituted benzoyl chloride reacts with a phenolic derivative. Key parameters include:
- Catalyst : Lewis acids like AlCl₃ or FeCl₃ (typical for Friedel-Crafts reactions).
- Temperature : 80–120°C to balance reaction rate and side-product formation.
- Solvent : Use anhydrous dichloromethane or toluene to minimize hydrolysis.
- Monitoring : Track progress via TLC or HPLC with UV detection (λ = 254 nm) .
- Optimization : Design a factorial experiment to test molar ratios (e.g., 1:1 vs. 1:1.2 acylating agent:phenol), catalyst loading (5–15 mol%), and reaction time. Compare yields and purity via NMR or GC-MS.
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- NMR : Compare ¹H/¹³C spectra with literature data (e.g., aromatic protons at δ 6.5–8.0 ppm, hydroxyl peak at δ 10–12 ppm).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and hydroxyl (-OH) at ~3200 cm⁻¹.
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time should match certified standards.
- Melting Point : Compare observed mp (e.g., ~100–105°C) with published values .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?
- Solubility Data :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Ethanol | 50–100 | 25 |
| Acetone | >200 | 25 |
| DMSO | >300 | 25 |
| Water | <1 | 25 |
| (Based on analogs in ) |
- Implications : For kinetic studies, use acetone or DMSO to ensure homogeneity. For biological assays, dilute DMSO stock solutions to <1% to avoid cytotoxicity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photostability data for this compound?
- Experimental Design :
- Light Sources : Compare UVB (290–320 nm) vs. UVA (320–400 nm) exposure using a solar simulator.
- Degradation Analysis : Monitor absorbance changes (UV-Vis) or quantify decomposition products via LC-MS.
- Confounding Factors : Control for oxygen levels (use N₂-purged samples) and solvent polarity (e.g., ethanol vs. lipid matrices) .
Q. What strategies are effective for improving the selectivity of this compound in radical scavenging assays?
- Approach :
- Competitive Assays : Compare IC₅₀ values against DPPH and ABTS radicals to assess mechanism (hydrogen atom transfer vs. electron transfer).
- Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) at the 4'-position to enhance resonance stabilization of phenoxyl radicals.
- Kinetic Trapping : Use stopped-flow spectroscopy to measure reaction rates with superoxide (KO₂) or hydroxyl radicals (Fenton system) .
Q. How can computational modeling guide the design of derivatives with enhanced UV absorption properties?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict λmax shifts. For example, adding a methoxy group increases conjugation, red-shifting absorption by ~20 nm.
- Molecular Dynamics : Simulate solvation effects in polymer matrices (e.g., PMMA) to predict aggregation-induced quenching.
- Validation : Compare predicted vs. experimental UV spectra (e.g., TD-DFT vs. Shimadzu UV-2600) .
Data Contradiction Analysis
Q. Why do studies report varying cytotoxicity thresholds for this compound in cell models?
- Resolution Framework :
Cell Line Variability : Test in both HepG2 (high metabolic activity) and NIH/3T3 (low activity) cells.
Assay Interference : Check for autofluorescence in MTT assays (common with phenolic compounds).
Metabolite Screening : Use LC-MS to identify reactive quinone intermediates, which may explain discrepancies in IC₅₀ values (e.g., 50 μM vs. 200 μM) .
Methodological Best Practices
Q. What protocols ensure reproducible quantification of this compound in environmental samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
